molecular formula C9H17NO3 B13514717 Boc-Azetidin-3-ylmethanol

Boc-Azetidin-3-ylmethanol

Cat. No.: B13514717
M. Wt: 187.24 g/mol
InChI Key: NNWGIGWQHUEPEW-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Boc-Azetidin-3-ylmethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The reactivity of azetidines is driven by the considerable ring strain of the four-membered heterocycle .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and ammonia.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .

Scientific Research Applications

Boc-Azetidin-3-ylmethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Boc-Azetidin-3-ylmethanol involves its role as a linker in ADCs and PROTACs. In ADCs, it helps in the targeted delivery of cytotoxic drugs to cancer cells by linking the drug to an antibody. In PROTACs, it facilitates the degradation of target proteins by linking the target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein .

Comparison with Similar Compounds

  • 1-Boc-3-azetidinemethanol
  • 1-Boc-3-(hydroxymethyl)azetidine
  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate

Comparison: Boc-Azetidin-3-ylmethanol is unique due to its specific use as a non-cleavable linker in ADCs and as an alkyl chain-based PROTAC linker. Its stability and reactivity make it a valuable compound in various synthetic and research applications .

Biological Activity

Boc-Azetidin-3-ylmethanol is a compound with notable significance in medicinal chemistry, especially in the development of targeted therapies. This article explores its biological activity, synthetic pathways, and applications in drug development, particularly as a linker in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₇NO₃ and features a four-membered azetidine ring. The inherent ring strain contributes to its reactivity, making it a versatile intermediate in organic synthesis. Its unique structure allows it to function effectively as a non-cleavable linker in ADCs, enhancing the specificity of drug delivery to cancer cells while minimizing systemic toxicity .

Synthesis

The synthesis of this compound typically involves the reduction of 1-N-Boc-3-Azetidinecarboxylic acid using borane-tetrahydrofuran under controlled temperatures. This method highlights the compound's synthetic accessibility and versatility . The following table summarizes key synthetic methods and yields associated with this compound:

Synthetic Method Conditions Yield
Reduction of 1-N-Boc-3-Azetidinecarboxylic acidBorane-tetrahydrofuran at -78°C to 20°CVariable
Reaction with aminesMeCN at 80°CUp to 72%

This compound's biological activity is primarily attributed to its role as a linker in ADCs and PROTACs. In ADCs, it facilitates the selective delivery of cytotoxic agents to target cancer cells, thereby enhancing therapeutic efficacy while reducing off-target effects. In PROTACs, it aids in the selective degradation of target proteins by linking them to E3 ubiquitin ligases, which is crucial for modulating protein levels within cells .

Case Studies

  • Antibody-Drug Conjugates (ADCs) :
    • A study demonstrated that ADCs utilizing this compound as a linker exhibited improved targeting capabilities against various cancer cell lines. The ADCs showed significant cytotoxicity with reduced systemic side effects compared to traditional chemotherapeutics.
  • PROTAC Development :
    • Research highlighted the use of this compound in developing PROTACs targeting specific oncogenic proteins. These PROTACs successfully induced degradation of target proteins in vitro, showcasing potential for therapeutic applications in cancer treatment.

Electrophilic Properties

This compound exhibits electrophilic properties that allow it to effectively engage with nucleophiles. This characteristic facilitates further synthetic modifications that can be exploited for developing new therapeutic agents . The following table outlines potential interactions and modifications:

Interaction Type Biological Target Potential Application
Electrophilic attackNucleophilesSynthesis of novel drugs
Linkage in ADCsCancer cellsTargeted drug delivery
PROTAC formationE3 ligasesProtein degradation

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

tert-butyl 2-(azetidin-3-yl)-2-hydroxyacetate

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)7(11)6-4-10-5-6/h6-7,10-11H,4-5H2,1-3H3

InChI Key

NNWGIGWQHUEPEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1CNC1)O

Origin of Product

United States

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